molecular formula C18H20N2O5S2 B284828 ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE

ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE

Cat. No.: B284828
M. Wt: 408.5 g/mol
InChI Key: XSYQUIVNJJABLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is a complex organic compound with the molecular formula C18H20N2O5S2 and a molecular weight of 408.49 g/mol . This compound is characterized by the presence of a thienylsulfonyl group, a tetrahydroisoquinoline moiety, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. The thienylsulfonyl group is introduced through sulfonylation reactions, and the final step involves the esterification of the carboxyl group with ethanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group may play a crucial role in binding to active sites, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE can be compared with similar compounds such as:

    Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)propanoate: Similar structure but with a propanoate ester group instead of acetate.

    Methyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl ({[2-(2-benzylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a benzylsulfonyl group instead of thienylsulfonyl.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]acetate

InChI

InChI=1S/C18H20N2O5S2/c1-2-25-16(21)11-19-18(22)15-10-13-6-3-4-7-14(13)12-20(15)27(23,24)17-8-5-9-26-17/h3-9,15H,2,10-12H2,1H3,(H,19,22)

InChI Key

XSYQUIVNJJABLP-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3

Canonical SMILES

CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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